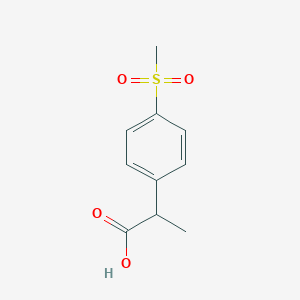

2-(4-Methanesulfonylphenyl)propanoic acid

Description

Properties

IUPAC Name |

2-(4-methylsulfonylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c1-7(10(11)12)8-3-5-9(6-4-8)15(2,13)14/h3-7H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STBCWDXXDFGWBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)S(=O)(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250933-90-4 | |

| Record name | 2-(4-methanesulfonylphenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Mode of Action

It is known that the compound is a derivative of 2-phenylpropanoic acid. Many derivatives of 2-phenylpropanoic acid, also known as profens, are nonselective nonsteroidal anti-inflammatory drugs (NSAIDs). They reduce pain, body temperature in fever, signs of inflammation, and in some cases, slow the development of cancers. It is possible that 2-(4-Methanesulfonylphenyl)propanoic acid may have similar interactions with its targets.

Biochemical Analysis

Biochemical Properties

2-(4-Methanesulfonylphenyl)propanoic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in metabolic pathways, influencing their activity and function. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or activation of enzymatic activity. For instance, it may act as an inhibitor for certain enzymes, thereby regulating metabolic processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate signaling pathways by binding to specific receptors on the cell surface, leading to changes in downstream signaling events. Additionally, it can alter gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules such as enzymes and receptors, leading to changes in their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding and subsequent catalytic activity. Additionally, it can activate certain enzymes by inducing conformational changes that enhance their activity. Changes in gene expression can also occur through interactions with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have sustained effects on cellular function, including alterations in metabolic processes and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects on metabolic processes and cellular function. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can influence the activity of key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites. For example, it may inhibit enzymes involved in glycolysis or the tricarboxylic acid cycle, thereby affecting energy production and metabolic balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments. The compound may be transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell. Binding proteins can also facilitate its distribution and localization within tissues.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence metabolic processes and energy production. The activity of this compound can be modulated by its subcellular localization, affecting its interactions with biomolecules and its overall biochemical effects.

Biological Activity

2-(4-Methanesulfonylphenyl)propanoic acid, a compound structurally related to non-steroidal anti-inflammatory drugs (NSAIDs), has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and analgesic research. This article explores the biochemical properties, mechanisms of action, and therapeutic implications of this compound.

The chemical structure of this compound features a propanoic acid backbone with a methanesulfonyl group attached to a phenyl ring. This configuration is essential for its biological activity, influencing its interactions with various biomolecules.

Biological Activity Overview

The compound exhibits several biological activities, primarily through its role as an enzyme inhibitor. Its primary mechanisms include:

- Inhibition of Cyclooxygenase (COX) Enzymes : It selectively inhibits COX-2, leading to decreased synthesis of pro-inflammatory prostaglandins.

- Anti-inflammatory Effects : Studies indicate that it reduces inflammation markers in cellular models, suggesting potential therapeutic applications in inflammatory diseases.

- Analgesic Properties : The compound has been investigated for its pain-relieving effects, comparable to traditional NSAIDs like ibuprofen .

The mechanism by which this compound exerts its effects involves binding to the active sites of COX enzymes, thus inhibiting their activity. This interaction results in reduced production of inflammatory mediators:

- COX-1 and COX-2 Inhibition : While COX-1 inhibition can lead to gastrointestinal side effects, selective COX-2 inhibition is associated with fewer adverse effects, making this compound a candidate for safer anti-inflammatory therapies .

Research Findings and Case Studies

Recent studies have provided insights into the compound's efficacy and safety profile:

-

In Vitro Studies : Laboratory experiments demonstrated that this compound significantly reduced the levels of inflammatory cytokines in cultured human cells.

Study Type Result In Vitro Reduced IL-6 and TNF-alpha production Animal Models Decreased paw edema in carrageenan-induced inflammation models - Animal Studies : In animal models, administration of the compound resulted in significant pain relief and reduced swelling compared to control groups.

- Clinical Implications : Preliminary clinical evaluations suggest that this compound may offer a favorable safety profile compared to traditional NSAIDs, with reduced gastrointestinal toxicity observed in early trials .

Dosage and Pharmacokinetics

The pharmacokinetic profile indicates that the compound is well-absorbed and demonstrates a half-life conducive to effective dosing regimens. Optimal dosages in animal studies have shown efficacy without significant toxicity:

- Low Doses : Effective in reducing inflammation without adverse effects.

- High Doses : Potential for increased side effects, necessitating careful dosage management in therapeutic applications.

Scientific Research Applications

Drug Development

2-(4-Methanesulfonylphenyl)propanoic acid has been investigated for its potential as a precursor in the synthesis of pharmaceuticals targeting specific biological pathways. The presence of the methylsulfonyl group enhances its reactivity and biological activity, making it a candidate for further exploration in drug design.

Case Studies in Drug Development

- Anticancer Compounds : Research has indicated that derivatives of compounds with similar structural motifs exhibit antiproliferative activity against various cancer cell lines. For instance, studies on oxazolopyrrolidone lactams derived from tryptophanol have shown promising results against human gastric adenocarcinoma cells . This suggests that this compound could be modified to create potent anticancer agents.

- Enzyme Interaction Studies : The compound's potential interactions with enzymes or receptors are under investigation, which could lead to new therapeutic applications. However, documented studies specifically addressing these interactions are currently lacking.

Organic Synthesis Applications

The compound serves as a valuable building block in organic synthesis due to its functional groups that allow for various chemical modifications. It can be utilized in the synthesis of more complex molecules through reactions such as:

- Amidation : The carboxylic acid group can be converted into amides, which are important in pharmaceutical chemistry.

- Esterification : Its reactivity allows for the formation of esters that can be further modified for diverse applications.

Research Tools

Due to its unique structure, this compound is also used as a research tool in various studies:

- Synthetic Modifications : Researchers are exploring synthetic pathways to modify this compound for specific applications, which may lead to new derivatives with enhanced properties.

- Biological Activity Exploration : Investigating the biological effects of this compound on cellular processes could open new avenues for research into its therapeutic potential.

Summary Table of Applications

Comparison with Similar Compounds

Substituent Effects on Acidity and Solubility

The methanesulfonyl group is strongly electron-withdrawing, enhancing the acidity of the carboxylic acid moiety compared to alkyl or halogen substituents. Key comparisons include:

*Estimated based on sulfonic acid analogs; †Calculated from molecular formula C₁₀H₁₂O₄S.

Key Observations :

- The methanesulfonyl group lowers the pKa compared to ibuprofen and ethylphenyl derivatives, enhancing water solubility.

Implications :

- The methanesulfonyl group may confer unique binding interactions with COX isoforms or other targets, but experimental validation is required.

- Reduced lipophilicity (lower LogP) might limit central nervous system penetration compared to ibuprofen.

Challenges :

- Introducing the methanesulfonyl group requires controlled sulfonation conditions to avoid over-oxidation.

Stability and Degradation

- Acid Stability : The electron-withdrawing sulfonyl group may enhance stability under acidic conditions compared to ester or amide derivatives.

- Photodegradation : Sulfonyl-containing compounds (e.g., ) are prone to photolytic cleavage, necessitating protective storage.

Preparation Methods

Sulfonylation of the Phenyl Ring

The methanesulfonyl group is introduced via sulfonyl chloride reagents such as methanesulfonyl chloride. This step generally involves electrophilic aromatic substitution or nucleophilic substitution on a suitably activated phenyl precursor. The reaction conditions include:

- Use of organic bases (e.g., triethylamine, pyridine) to scavenge hydrogen chloride formed.

- Solvents such as dichloromethane, acetonitrile, or polar aprotic solvents.

- Temperature control to avoid overreaction or side products.

Formation of the Propanoic Acid Side Chain

The propanoic acid moiety is typically introduced via:

- Alkylation of a phenylacetate intermediate.

- Use of coupling agents to attach the propanoic acid group.

- Alternatively, Friedel-Crafts acylation followed by oxidation and hydrolysis steps.

Coupling agents employed include carbodiimides (e.g., DCC, EDC.HCl), uronium salts (e.g., HATU, HBTU), and chloroformates. The choice depends on reaction efficiency and minimizing side reactions.

Control of Stereochemistry and Impurities

For chiral forms of the compound, such as (S)-enantiomers, stereoselective synthesis or resolution methods are applied. Key considerations include:

- Avoiding racemization during coupling and purification.

- Controlling formation of dimeric impurities which can lower product quality.

- Use of mild bases and optimized solvents to maintain stereochemical integrity.

Process Optimization and Scale-up

Recent patent disclosures and technical publications emphasize improved processes that are:

- Economical and safe for large-scale production.

- Yield high purity product with minimal by-products.

- Employ solvents such as hydrocarbons (n-hexane, toluene), ethers (THF), esters (ethyl acetate), and polar aprotic solvents (DMF, NMP) as reaction media.

- Use bases ranging from inorganic carbonates (potassium carbonate) to organic amines (DIPEA, pyridine).

Comparative Data Table of Key Parameters in Preparation

| Parameter | Typical Choices / Conditions | Purpose / Notes |

|---|---|---|

| Sulfonylation reagent | Methanesulfonyl chloride | Introduces methanesulfonyl group |

| Solvents | Dichloromethane, acetonitrile, toluene, ethyl acetate | Solubility and reaction medium |

| Base | Triethylamine, pyridine, potassium carbonate | Neutralizes acid by-products |

| Coupling agents | DCC, EDC.HCl, HATU, chloroformates | Facilitate amide/ester bond formation |

| Temperature | 0°C to reflux depending on step | Controls reaction rate and selectivity |

| Purification methods | Crystallization, chromatography | Remove impurities and control polymorphs |

| Stereochemical control | Use of chiral catalysts or resolution techniques | Maintain enantiomeric purity |

Research Findings and Improvements

Impurity Control: Novel processes have been developed to limit dimer formation and racemization, improving the purity and yield of this compound derivatives.

Process Efficiency: Improved synthetic routes reduce the number of steps and avoid harsh reagents, making the process more economical and scalable for industrial production.

Solvent and Base Selection: A wide range of solvents and bases have been screened, with polar aprotic solvents and mild organic bases often preferred to balance reactivity and selectivity.

Coupling Agent Innovations: Use of uronium-based coupling agents like HATU and HBTU enhances coupling efficiency and reduces side reactions compared to traditional carbodiimides.

Q & A

Basic: What methodological considerations are critical when synthesizing 2-(4-Methanesulfonylphenyl)propanoic acid to ensure high yield and purity?

Answer:

- Synthetic Route Design : The methanesulfonyl group is electron-withdrawing, making Friedel-Crafts alkylation (as used for ethyl/methyl analogs ) ineffective. Instead, introduce the sulfonyl group via sulfonation or nucleophilic aromatic substitution. For example:

- Sulfonation : React 4-methylphenylpropanoic acid with methanesulfonyl chloride under controlled conditions (e.g., using AlCl₃ as a catalyst).

- Purification : Use column chromatography or recrystallization to isolate the product, as residual sulfonating agents may reduce purity .

- Key Challenges :

Basic: How can researchers validate the structural integrity of this compound?

Answer:

- Analytical Techniques :

- NMR : Compare chemical shifts with analogs (e.g., 2-(4-methylphenyl)propanoic acid ). The sulfonyl group will deshield adjacent protons (δ ~7.5-8.0 ppm for aromatic protons).

- Mass Spectrometry (MS) : Confirm molecular ion peak at m/z 242 (C₁₀H₁₂O₄S) and fragmentation patterns .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and compare retention times with reference standards .

- Purity Assessment : Quantify impurities (e.g., unreacted starting materials) via spiking experiments or LC-MS .

Advanced: How can structural modifications of this compound optimize its biological activity?

Answer:

- Structure-Activity Relationship (SAR) Strategies :

- Methodology :

Advanced: How should researchers address contradictions in reported anti-inflammatory activity of sulfonated aromatic acids?

Answer:

- Root Cause Analysis :

- Resolution Strategies :

Basic: What safety protocols are essential when handling this compound in the lab?

Answer:

- Handling Recommendations :

- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact (absorption risks noted for analogs ).

- Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonation byproducts (e.g., SO₂) .

- Storage : Store in airtight containers at 4°C to prevent hydrolysis .

Advanced: What metabolic pathways are hypothesized for this compound, and how can they be studied?

Answer:

- Hypothesized Pathways :

- Methodology :

- In Vitro Models : Use hepatic microsomes or recombinant enzymes to identify metabolites via LC-MS/MS .

- Isotope Labeling : Track metabolic fate using ¹⁴C-labeled compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.